

# Mass Spectrometry of cis-Stilbene Oxide: A Technical Guide

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## Compound of Interest

Compound Name: *cis-Stilbene oxide*

Cat. No.: B167934

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This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of **cis-stilbene oxide**. It covers the core principles of its fragmentation behavior under electron ionization, detailed experimental protocols for its analysis, and quantitative data to support researchers in their analytical endeavors.

## Introduction to the Mass Spectrometry of cis-Stilbene Oxide

**Cis-stilbene oxide** (C<sub>14</sub>H<sub>12</sub>O), a diphenyl oxirane, is a molecule of interest in various fields, including organic synthesis, metabolism studies, and as a potential building block in drug development. Mass spectrometry is a pivotal technique for the identification and quantification of this compound. When subjected to electron ionization (EI), **cis-stilbene oxide** undergoes characteristic fragmentation, yielding a reproducible mass spectrum that can be used for its unambiguous identification. The molecular weight of **cis-stilbene oxide** is 196.24 g/mol .

It is important to note that cis- and trans- isomers of stilbene derivatives often exhibit nearly identical mass spectra under electron ionization conditions due to the high energy of the ionization process which can lead to the loss of stereochemical information. Therefore, the mass spectral data for trans-stilbene oxide can serve as a reliable reference for the fragmentation pattern of **cis-stilbene oxide**.

## Electron Ionization Mass Spectrum and Fragmentation Pattern

Under standard 70 eV electron ionization, **cis-stilbene oxide** produces a characteristic fragmentation pattern. The key fragments and their relative intensities are summarized in the table below, based on data available for the closely related trans-stilbene oxide.<sup>[1]</sup>

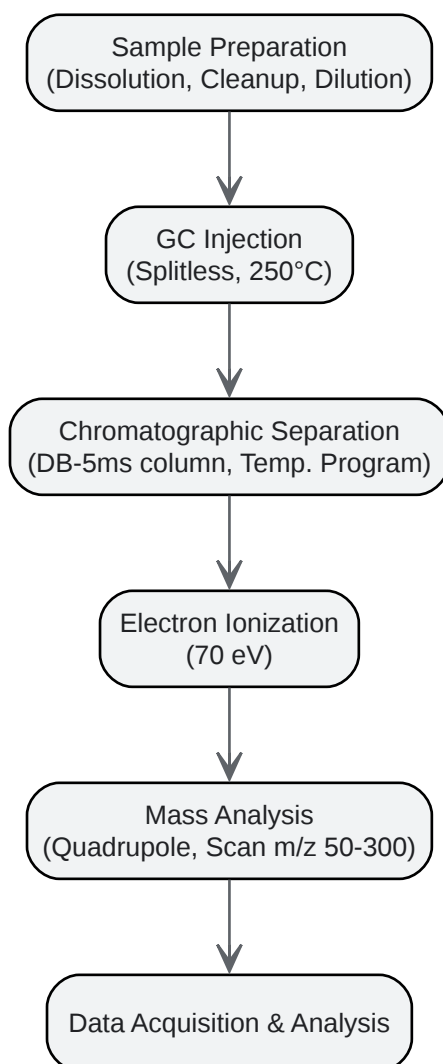
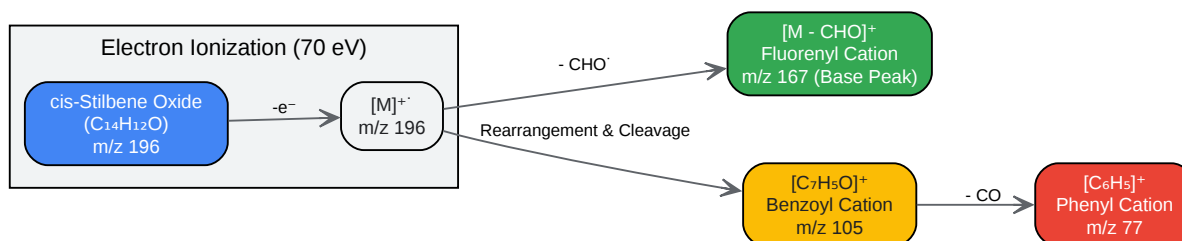
### Quantitative Mass Spectral Data

m/z	Proposed Fragment Ion	Structure	Relative Intensity (%)
196	[M] <sup>+</sup> (Molecular Ion)	C <sub>14</sub> H <sub>12</sub> O <sup>+</sup>	20.0
167	[M - CHO] <sup>+</sup>	C <sub>13</sub> H <sub>11</sub> <sup>+</sup>	100.0
165	[C <sub>13</sub> H <sub>9</sub> ] <sup>+</sup>	C <sub>13</sub> H <sub>9</sub> <sup>+</sup>	30.4
105	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>	C <sub>7</sub> H <sub>5</sub> O <sup>+</sup>	24.9
90	[C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>	C <sub>7</sub> H <sub>6</sub> <sup>+</sup>	16.1
89	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>	C <sub>7</sub> H <sub>5</sub> <sup>+</sup>	14.8
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	C <sub>6</sub> H <sub>5</sub> <sup>+</sup>	13.9

### Proposed Fragmentation Pathway

The fragmentation of **cis-stilbene oxide** is initiated by the removal of an electron to form the molecular ion (m/z 196). The major fragmentation pathways involve the cleavage of the oxirane ring and subsequent rearrangements, leading to the formation of stable carbocations and radical species.

A key fragmentation step is the loss of a formyl radical (CHO) to produce the highly stable fluorenyl cation at m/z 167, which is typically the base peak. Another significant pathway involves the formation of the benzoyl cation at m/z 105.



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## References

- 1. TRANS-STILBENE OXIDE(1439-07-2) MS spectrum [chemicalbook.com]
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